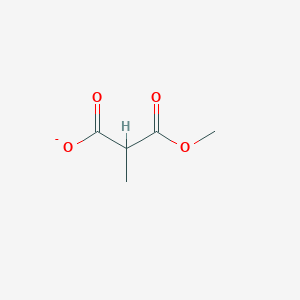
Propanedioic acid, 2-methyl-, 1-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 2-methyl-, 1-methyl ester, also known as methyl 2-methylmalonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a methyl group, and one of the carboxyl groups is esterified with methanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-methyl-, 1-methyl ester can be synthesized through the esterification of 2-methylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl 2-methylmalonate, which is prepared by the alkylation of dimethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The resulting dimethyl 2-methylmalonate is then hydrolyzed to yield this compound.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 2-methyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methylmalonic acid.
Alkylation: The compound can be alkylated at the methylene group between the two carbonyl groups.
Decarboxylation: Upon heating, it can undergo decarboxylation to form isobutyric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Alkylation: Alkyl halides in the presence of a strong base like sodium ethoxide are commonly used.
Decarboxylation: Heating the compound in the presence of a catalyst like copper can facilitate decarboxylation.
Major Products Formed
Hydrolysis: 2-Methylmalonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Decarboxylation: Isobutyric acid.
Aplicaciones Científicas De Investigación
Propanedioic acid, 2-methyl-, 1-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and other biologically active compounds.
Medicine: The compound is used in the synthesis of various drugs, including those with anti-inflammatory and analgesic properties.
Industry: It is employed in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 2-methyl-, 1-methyl ester involves its reactivity as an ester and a malonate derivative. It can undergo nucleophilic substitution reactions at the ester group and deprotonation at the methylene group, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar structure but without the methyl group on the central carbon.
Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-ethylmalonate: Similar structure but with an ethyl group on the central carbon.
Uniqueness
Propanedioic acid, 2-methyl-, 1-methyl ester is unique due to the presence of the methyl group on the central carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of compounds with specific steric and electronic properties.
Propiedades
Fórmula molecular |
C5H7O4- |
|---|---|
Peso molecular |
131.11 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1 |
Clave InChI |
LROWQPBZDXWPJW-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

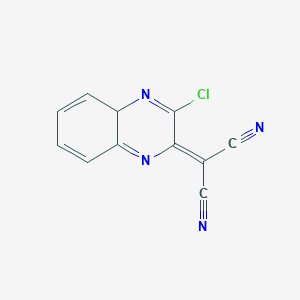
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
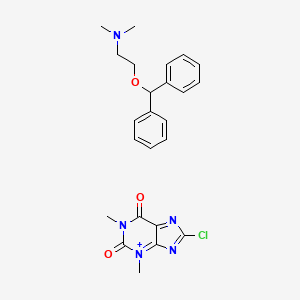
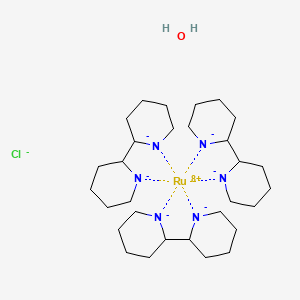

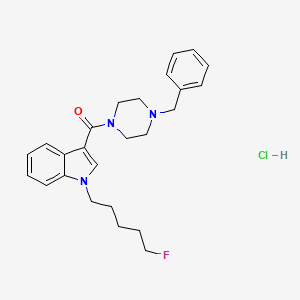
![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
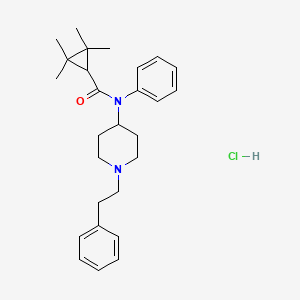


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

